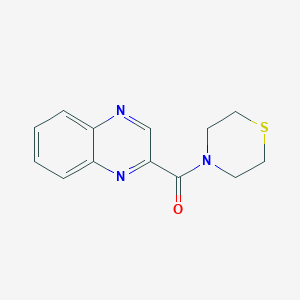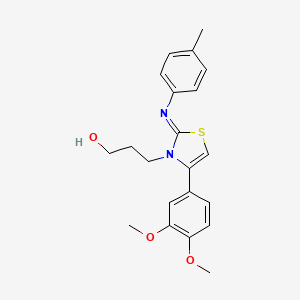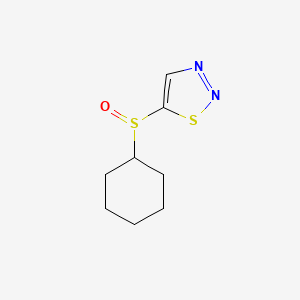![molecular formula C11H15N3O B2842772 N-[4-(1H-imidazol-1-yl)butyl]but-2-ynamide CAS No. 2411221-05-9](/img/structure/B2842772.png)
N-[4-(1H-imidazol-1-yl)butyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1H-imidazol-1-yl)butyl]but-2-ynamide is a compound that features an imidazole ring, a butyl chain, and a but-2-ynamide group. Imidazole derivatives are known for their wide range of biological and chemical activities, making them valuable in various fields such as medicinal chemistry, agriculture, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-imidazol-1-yl)butyl]but-2-ynamide typically involves the reaction of an imidazole derivative with a butyl chain and a but-2-ynamide group. One common method is the condensation reaction between 4-imidazolebutylamine and but-2-ynoic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(1H-imidazol-1-yl)butyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for halogenation reactions.
Major Products
Oxidation: Imidazolone derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
N-[4-(1H-imidazol-1-yl)butyl]but-2-ynamide is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with various enzymes, making it a valuable tool in the study of enzyme mechanisms and drug development.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of antifungal and antibacterial agents. The imidazole ring is a common motif in many pharmaceutical compounds due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N-[4-(1H-imidazol-1-yl)butyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: The parent compound of N-[4-(1H-imidazol-1-yl)butyl]but-2-ynamide, known for its wide range of biological activities.
Metronidazole: An imidazole derivative used as an antibiotic and antiprotozoal medication.
Clotrimazole: Another imidazole derivative used as an antifungal agent.
Uniqueness
This compound is unique due to its combination of an imidazole ring with a but-2-ynamide group
Eigenschaften
IUPAC Name |
N-(4-imidazol-1-ylbutyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-5-11(15)13-6-3-4-8-14-9-7-12-10-14/h7,9-10H,3-4,6,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGJHGQXTBPJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCCN1C=CN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2842690.png)

![2-(2-bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide](/img/structure/B2842693.png)
![3-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2842695.png)


![4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2842703.png)

![2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2842706.png)
![4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2842707.png)

![5-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2842709.png)
![N-(4-ethylphenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2842710.png)

